2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid
Description
The compound “2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid” is a pyrazole-hydrazine hybrid featuring a benzoic acid backbone. Its structure includes a pyrazol-4-ylidene ring substituted with a 3-methyl group and a 4-nitrophenyl moiety, linked via an (E)-hydrazinyl bridge to the 2-position of the benzoic acid.
Properties
Molecular Formula |
C17H13N5O5 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H13N5O5/c1-10-15(19-18-14-5-3-2-4-13(14)17(24)25)16(23)21(20-10)11-6-8-12(9-7-11)22(26)27/h2-9,20H,1H3,(H,24,25) |
InChI Key |
HWKKTOBJFNOHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate β-diketone to form the pyrazole ring.
Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using concentrated nitric acid and sulfuric acid.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), concentrated nitric acid.
Major Products
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of oxidized pyrazole derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Pharmaceutical Development: Investigated for its potential use in drug formulations and therapeutic applications.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: The compound can modulate inflammatory pathways, inhibit microbial growth, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Melting Points : The target compound’s analogs with nitro or acetyl groups (e.g., ) exhibit melting points around 170°C, suggesting similar thermal stability for the target .
- IR Spectroscopy: Strong C=O stretches (~1700 cm⁻¹) are consistent across pyrazolone derivatives, indicating keto-enol tautomerism .
- Solubility : The benzoic acid group in the target compound likely enhances aqueous solubility compared to ester derivatives (e.g., ) but may reduce membrane permeability .
Biological Activity
2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzoic acid moiety, a hydrazine derivative, and a pyrazole ring containing a nitrophenyl substituent, position it as an intriguing candidate for various biological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C17H13N5O5, with a molecular weight of approximately 367.3 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H13N5O5 |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | 2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory pathway. The inhibition of COX can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the microbes .
Anticancer Activity
One of the most notable biological activities of this compound is its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly reduce cell viability in several cancer cell lines, indicating its potential as an anticancer agent. The compound's interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways is under investigation.
The mechanisms through which 2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial growth.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways critical for inflammation and tumor progression.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar pyrazole derivatives known for their biological activities.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo... | Anti-inflammatory, Antimicrobial, Anticancer | COX inhibition, Apoptosis induction |
| Pyrazole Derivative A | Antimicrobial | Cell wall synthesis inhibition |
| Pyrazole Derivative B | Anticancer | Kinase inhibition |
Case Studies
Several case studies have highlighted the efficacy of 2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid:
- In Vitro Cancer Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and increased markers of apoptosis compared to untreated controls.
- Anti-inflammatory Efficacy : In a model of induced inflammation in rats, administration of this compound led to reduced swelling and pain responses, indicating its potential utility as an anti-inflammatory agent.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
